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Basel, Switzerland - The development of Napsagatran (Ro 46-6240), a direct thrombin

inhibitor from the laboratories of F. Hoffmann-La Roche, was halted during its Phase 2 clinical

trials. This in-depth guide provides a technical analysis for researchers, scientists, and drug

development professionals on the plausible reasons for its discontinuation, supported by

available clinical and preclinical data. The primary obstacle for Napsagatran appears to have

been its pharmacological profile, specifically its very low oral bioavailability, rendering it

unsuitable for long-term, out-of-hospital use, a critical feature for novel anticoagulants aiming to

replace established therapies.

Core Issue: The Challenge of Oral Administration
A significant factor in the discontinuation of Napsagatran was its very low bioavailability, which

made oral administration impractical.[1] Like other synthetic thrombin inhibitors of its

generation, Napsagatran's rapid clearance via the hepato-biliary route necessitated

intravenous infusion to maintain therapeutic concentrations.[1] This limitation would have

severely restricted its clinical utility, particularly for chronic conditions requiring long-term

anticoagulation where oral medications are the standard of care.

Phase 2 Clinical Trial Data: The ADVENT Study
Napsagatran was evaluated in the European multicenter ADVENT (Anticoagulant Drug

Evaluation in Venous Thromboembolism) trial, a Phase 2 study comparing its efficacy and

safety against unfractionated heparin (UFH) in patients with acute proximal deep vein

thrombosis (DVT).
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Quantitative Data Summary

Parameter
Napsagatran (5
mg/h) (n=36)

Napsagatran (9
mg/h) (n=25)

Unfractionated
Heparin (APTT-
adjusted) (n=44)

Thrombin-

Antithrombin III

complexes (TAT) on

Day 2

Significant decrease

from baseline

Significant decrease

from baseline (more

pronounced than 5

mg/h and UFH)

Significant decrease

from baseline

Prothrombin fragment

1+2 (F1+2) on Day 2

No significant

decrease

No significant

decrease

Significant decrease

from baseline

TAT levels 2 hours

post-infusion
Increased Increased No increase

F1+2 levels 2 hours

post-infusion
Returned to baseline Returned to baseline Remained low

Data sourced from the ADVENT trial publication.[2]

The results of the ADVENT trial indicated that while Napsagatran was potent in attenuating

thrombin activity (as measured by TAT levels), it was less effective than UFH at inhibiting

thrombin generation (as measured by F1+2 levels).[2] The rebound in TAT and F1+2 levels

after cessation of the Napsagatran infusion suggested a short duration of action, further

underscoring the need for continuous intravenous administration.

Experimental Protocols
ADVENT Trial Methodology
The ADVENT trial was a randomized, multicenter study involving 105 patients with acute

proximal deep-vein thrombosis.[2]

Patient Population: Patients with confirmed acute proximal DVT.

Treatment Arms:

Napsagatran: Continuous intravenous infusion at a fixed dose of 5 mg/h.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/10235427/
https://www.benchchem.com/product/b180163?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10235427/
https://www.benchchem.com/product/b180163?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10235427/
https://www.benchchem.com/product/b180163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Napsagatran: Continuous intravenous infusion at a fixed dose of 9 mg/h.

Unfractionated Heparin (UFH): Continuous intravenous infusion with dosing adjusted to

maintain the activated partial thromboplastin time (APTT) within a therapeutic range.

Duration of Treatment: 5 days for all groups.[2]

Pharmacodynamic Assessments: Blood samples were collected at baseline, on Day 2 (at

steady-state), and 2 hours after the cessation of the infusion to measure levels of thrombin-

antithrombin III complexes (TAT) and prothrombin fragment 1+2 (F1+2).[2]

Pharmacokinetic and Pharmacodynamic Interaction
Study with Warfarin
A separate open, randomized, two-way crossover study was conducted in 12 healthy male

volunteers to investigate the interaction between Napsagatran and warfarin.

Methodology:

Subjects received a 48-hour continuous intravenous infusion of Napsagatran (80

micrograms/min).

In one of the two treatment periods, subjects also received a single oral dose of 25 mg

warfarin at the start of the Napsagatran infusion.

Plasma levels of Napsagatran, APTT, and prothrombin time (PT) were measured at

regular intervals.[3]

Key Findings:

Warfarin did not significantly influence the pharmacokinetics of Napsagatran.

Co-administration of warfarin markedly increased the anticoagulant effect of Napsagatran,

as measured by a 45% increase in the area under the effect curve (AUEC) for APTT and a

438% increase for PT.[3] This significant pharmacodynamic interaction would have posed

challenges for transitioning patients from intravenous Napsagatran to oral warfarin.
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Signaling Pathways and Experimental Workflow
Coagulation Cascade and Napsagatran's Mechanism of
Action
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a

fibrin clot. Thrombin (Factor IIa) is a critical enzyme in this cascade, responsible for converting

fibrinogen to fibrin. Napsagatran, as a direct thrombin inhibitor, binds to the active site of

thrombin, thereby blocking its enzymatic activity and preventing clot formation.
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Coagulation Cascade and Napsagatran Inhibition.

ADVENT Trial Experimental Workflow
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The workflow of the ADVENT trial followed a standard randomized controlled trial design for

evaluating a new therapeutic agent against a standard of care.

Patient Screening
(Acute Proximal DVT)

Randomization (n=105)

Napsagatran 5 mg/h
(n=36)

Napsagatran 9 mg/h
(n=25)

Unfractionated Heparin
(n=44)

5-Day Continuous IV Infusion

Pharmacodynamic Assessments
(Baseline, Day 2, Post-infusion)

Data Analysis
(TAT, F1+2 levels)

Click to download full resolution via product page

ADVENT Trial Workflow.

Conclusion
The discontinuation of Napsagatran in Phase 2 trials can be primarily attributed to its

unfavorable pharmacokinetic profile, namely its very low oral bioavailability. This characteristic

necessitated intravenous administration, making it an unsuitable candidate for the long-term

management of thromboembolic disorders in an outpatient setting. While the ADVENT trial

demonstrated its potency as a direct thrombin inhibitor, the logistical and clinical disadvantages
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of an exclusively intravenous anticoagulant in a market moving towards convenient oral

therapies likely led F. Hoffmann-La Roche to terminate its development. The case of

Napsagatran serves as a crucial reminder of the importance of a viable drug delivery route in

the successful development of new therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. library.ehaweb.org [library.ehaweb.org]

2. Differential inhibition of thrombin activity and thrombin generation by a synthetic direct
thrombin inhibitor (napsagatran, Ro 46-6240) and unfractionated heparin in patients with
deep vein thrombosis. ADVENT Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

3. The effect of warfarin on the pharmacokinetics and pharmacodynamics of napsagatran in
healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Napsagatran's Journey Ends in Phase 2: A Technical
Analysis of its Discontinuation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b180163#reasons-for-napsagatran-discontinuation-in-
phase-2-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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